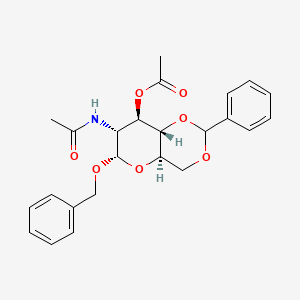

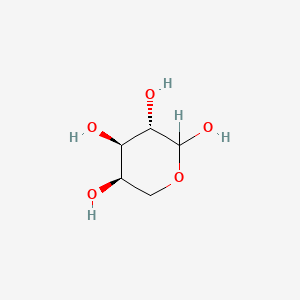

D-Glucuronal 3,4-Diacetate Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of glucuronic acid esters, including D-Glucuronal 3,4-Diacetate Methyl Ester, can be catalyzed by Lewis-acidic polyoxometalates under microwave irradiation, offering a rapid and eco-friendly method for producing these compounds. This method allows for the modulation of catalytic activities and the production of esterified compounds with high regioselectivity and chemoselectivity, favoring esterified over glycosylated products (Bosco et al., 2010).

Applications De Recherche Scientifique

Xylan Derivatives and Applications

Xylan derivatives, specifically through chemical modifications such as esterification, have shown significant promise in creating biopolymers with specific properties. The study by Petzold-Welcke et al. (2014) highlights the synthesis of novel xylan esters via chemical modification, leading to the development of biopolymers with potential applications ranging from drug delivery to antimicrobial agents. This research underscores the versatility of chemically modified polysaccharides in creating materials with tailored properties for various scientific applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Role of Esterases in Drug Metabolism

The metabolism of therapeutic drugs involves the hydrolysis of ester, amide, and thioester bonds, primarily facilitated by esterases. Fukami and Yokoi (2012) reviewed the significant role of various esterases in drug metabolism, indicating how these enzymes contribute to the activation or detoxification of drugs. This review suggests that understanding the activity of specific esterases, including those acting on esterified compounds like "D-Glucuronal 3,4-Diacetate Methyl Ester," is crucial for predicting drug metabolism and therapeutic outcomes (Fukami, T., & Yokoi, T., 2012).

Biological Activities of Derivatized D-Glucans

Chemical modifications, such as esterification of D-glucans, enhance their biological activities, including anticoagulation and antioxidation. Kagimura et al. (2015) discussed how derivatization processes, such as sulfonylation and acetylation, improve the solubility and biological activity of D-glucans. This review highlights the potential of chemically modified glucans in biomedical applications, suggesting that similar chemical modification strategies could be applied to other compounds, like "D-Glucuronal 3,4-Diacetate Methyl Ester," to explore their biological and therapeutic potential (Kagimura, F. Y., da Cunha, M. A. A., Barbosa, A. M., Dekker, R. F., & Malfatti, C. R. M., 2015).

Propriétés

IUPAC Name |

[(2S,3R,4R,5R)-4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3/t8-,9+,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGCKUDUZYWDTL-LMLFDSFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](C=O)O)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucuronal 3,4-Diacetate Methyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)

![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)